

Physical and chemical properties of 2-Methyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Methyl-5-nitropyridine

Cat. No.: B155877

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In-Depth Technical Guide to 2-Methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitropyridine, also known as 5-nitro-2-picoline, is an aromatic heterocyclic organic compound with the chemical formula $C_6H_6N_2O_2$.^[1] At room temperature, it exists as a pale yellow to light brown crystalline solid.^[1] This compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} Its functionalized pyridine structure makes it a valuable building block for the synthesis of a wide array of biologically active molecules, including antihypertensive agents and kinase inhibitors.^{[1][3]} The presence of both a methyl group and a nitro group on the pyridine ring imparts unique reactivity, allowing for diverse chemical transformations.^[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Methyl-5-nitropyridine** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1]
Molecular Weight	138.12 g/mol	[4]
CAS Number	21203-68-9	[1]
Appearance	Pale yellow to light brown crystalline solid	[1]
Odor	Faint, distinctive odor	[1]
Melting Point	106-112 °C	
Boiling Point	237.1 °C at 760 mmHg	[1]
Density	1.247 g/cm ³	[1]
Solubility	Sparingly soluble in water	[1]
pKa (of conjugate acid)	1.92 ± 0.10 (Predicted)	[1]
Flash Point	97.2 °C	[1]

Spectral Data

While specific spectra are not provided here, the following are the expected spectral characteristics for **2-Methyl-5-nitropyridine** based on its structure and data for related compounds.

Spectroscopy	Expected Characteristics
^1H NMR	Signals corresponding to the methyl protons and the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
^{13}C NMR	Resonances for the six carbon atoms in the molecule, including the methyl carbon and the five carbons of the pyridine ring. The carbons attached to or near the nitro group and nitrogen atom will be shifted downfield.
FT-IR	Characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1555 and 1339 cm^{-1}).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and potentially the methyl group (CH_3).

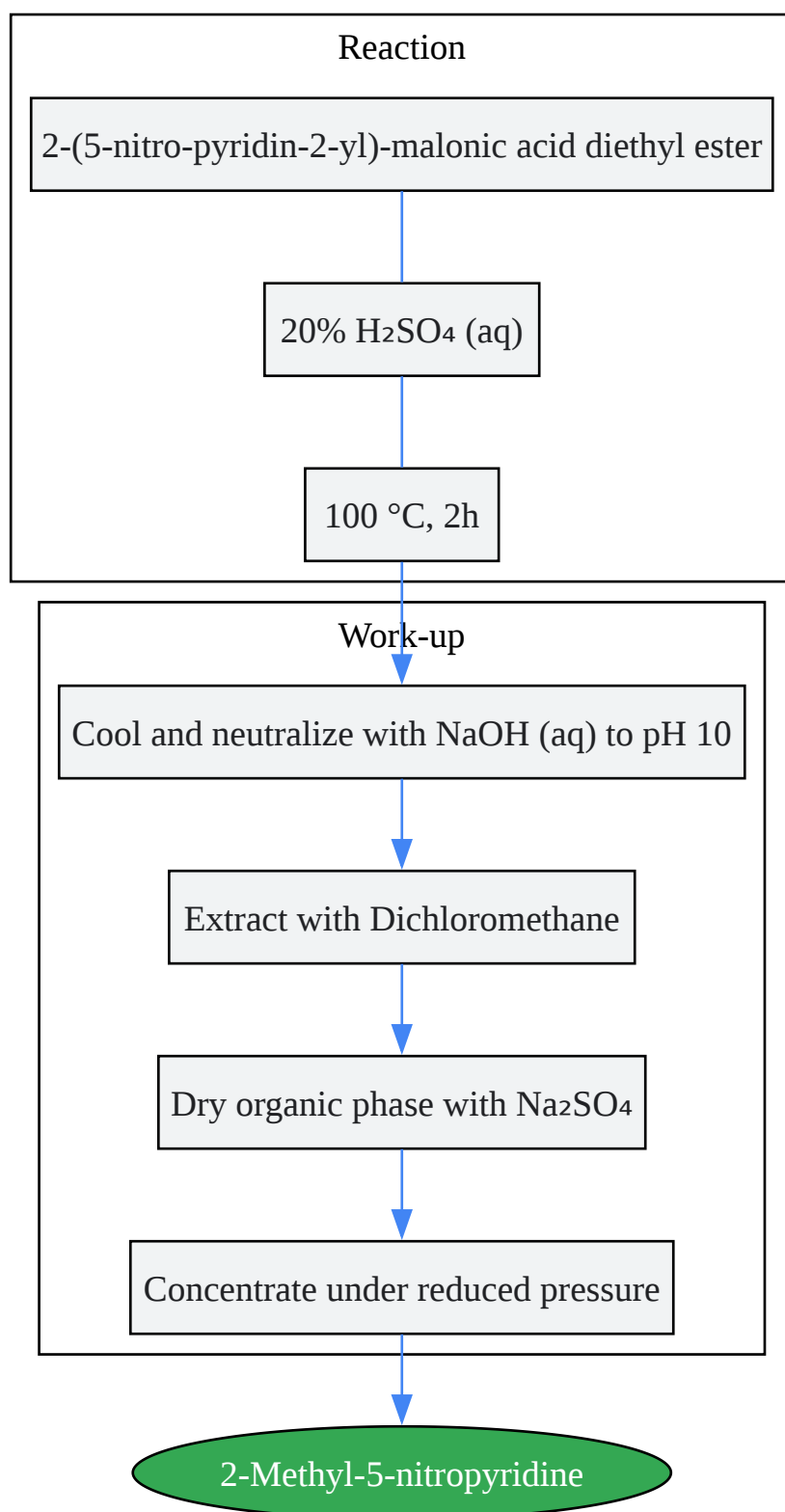
Synthesis of 2-Methyl-5-nitropyridine

A common method for the synthesis of **2-Methyl-5-nitropyridine** is the nitration of 2-methylpyridine (2-picoline).[1] An alternative laboratory-scale synthesis involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[5]

Experimental Protocol: Synthesis from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester[5]

- **Reaction Setup:** To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol).

- Hydrolysis and Decarboxylation: Add cold aqueous 20% sulfuric acid (120 mL) to the flask. Heat the mixture to 100 °C for 2 hours.
- Work-up: Cool the reaction mixture and add it to a cold, dilute sodium hydroxide solution to adjust the pH to 10.
- Extraction: Extract the aqueous solution with dichloromethane (4 x 100 mL).
- Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield **2-methyl-5-nitropyridine** as a brown solid (5.0 g, 83% yield).



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Synthesis workflow for **2-Methyl-5-nitropyridine**.

Chemical Reactivity and Key Reactions

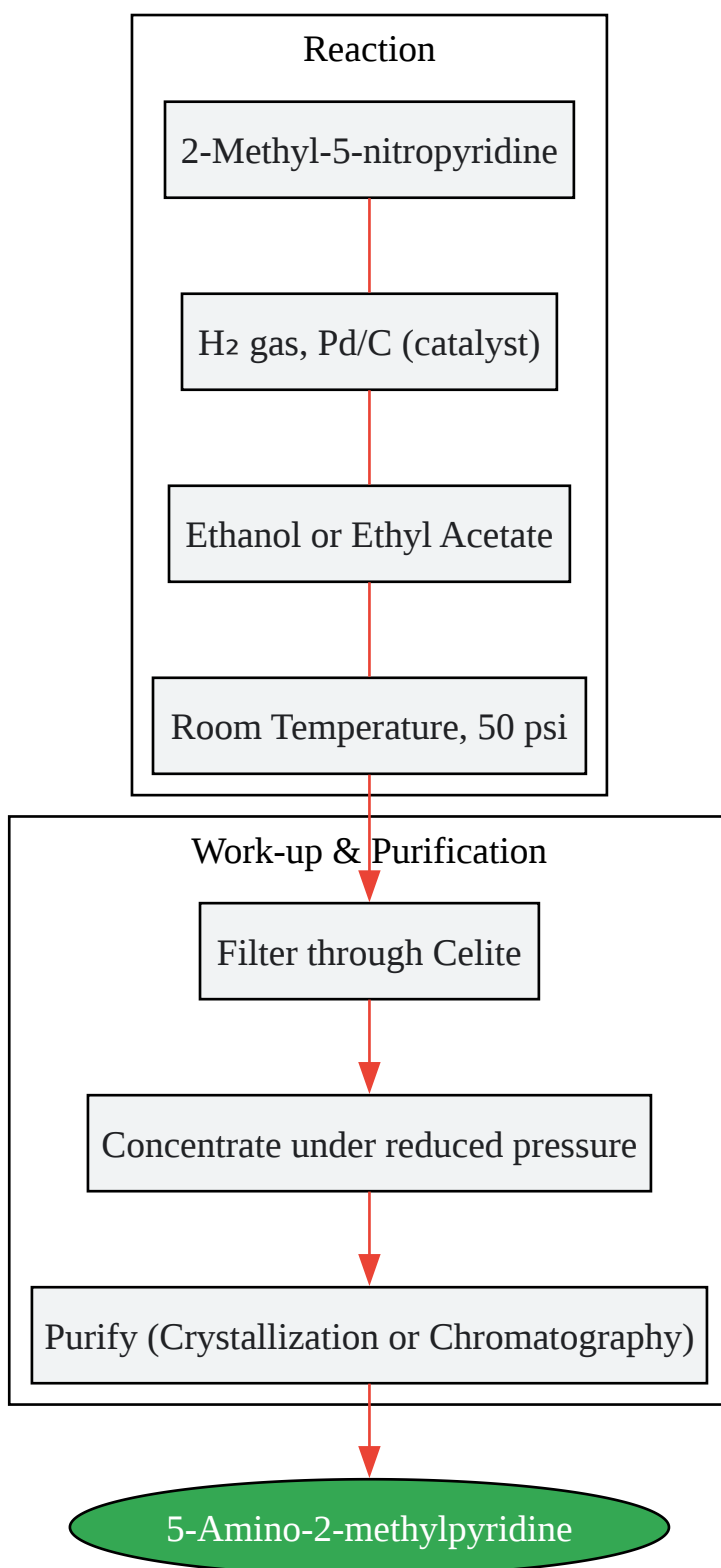
The chemical reactivity of **2-Methyl-5-nitropyridine** is largely dictated by the pyridine ring and the activating nitro group. It is a versatile substrate for various transformations, including the reduction of the nitro group and nucleophilic aromatic substitution.^{[3][6]}

Reduction of the Nitro Group

The nitro group of **2-Methyl-5-nitropyridine** can be readily reduced to an amino group, forming 5-amino-2-methylpyridine. This transformation is a critical step in the synthesis of many pharmaceutical compounds.^[3] This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., Fe/HCl, SnCl₂).^[7]

Experimental Protocol: General Nitro Group Reduction via Catalytic Hydrogenation^[8]

- **Reaction Setup:** In a suitable pressure vessel, dissolve **2-Methyl-5-nitropyridine** in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).
- **Hydrogenation:** Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
- **Purification:** Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by crystallization or column chromatography if necessary.



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General workflow for the reduction of the nitro group.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group in **2-Methyl-5-nitropyridine** activates the pyridine ring towards nucleophilic aromatic substitution (S_NAr). This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While **2-Methyl-5-nitropyridine** itself does not have a leaving group other than the nitro group in some cases, related nitropyridines with halogens are common substrates for S_NAr reactions.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain that directly links **2-Methyl-5-nitropyridine** to a particular biological signaling pathway. Its primary role in the life sciences is as a synthetic intermediate for the creation of more complex, biologically active molecules.^{[2][3]} For instance, it is used in the development of anti-inflammatory and antimicrobial agents.^[2] The final pharmaceutical products derived from this intermediate may interact with various signaling pathways, but the activity is not inherent to **2-Methyl-5-nitropyridine** itself.

Safety and Handling

2-Methyl-5-nitropyridine is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.^[1] It exhibits moderate to high toxicity upon exposure, with acute effects including irritation of the eyes, skin, and respiratory tract.^[1] Prolonged or repeated exposure may lead to more severe health issues.^[1]

GHS Hazard Statements:^[1]

- H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Handle in a well-ventilated fume hood.^[1]

- Wear suitable personal protective equipment, including gloves, safety glasses, and a lab coat.[1]
- Store in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.[1]
- Dispose of in accordance with local regulations.[1]

Conclusion

2-Methyl-5-nitropyridine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its reactivity, make it an essential building block for the synthesis of a wide range of complex molecules. While its direct biological activity is not extensively documented, its role as a precursor to potent therapeutic agents is firmly established. Proper safety precautions are essential when handling this compound due to its potential toxicity. Further research into the derivatives of **2-Methyl-5-nitropyridine** may unveil novel therapeutic applications.

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